2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole

Physicochemical profiling LogP Topological polar surface area

2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole (CAS 1499031-86-5) is a synthetic heterocyclic compound belonging to the thiazole class. Its molecular formula is C9H12ClNS with a molecular weight of 201.72 g/mol.

Molecular Formula C9H12ClNS
Molecular Weight 201.72 g/mol
Cat. No. B13207721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole
Molecular FormulaC9H12ClNS
Molecular Weight201.72 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CC2(CC2)CCl
InChIInChI=1S/C9H12ClNS/c1-7-5-12-8(11-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3
InChIKeyWPFMMBANVBTJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole: Procurement-Relevant Identity and Physicochemical Baseline


2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole (CAS 1499031-86-5) is a synthetic heterocyclic compound belonging to the thiazole class [1]. Its molecular formula is C9H12ClNS with a molecular weight of 201.72 g/mol. The structure features a thiazole core substituted at the 2-position with a chloromethylcyclopropylmethyl group and at the 4-position with a methyl group, distinguishing it from closely related cyclopropane-thiazole analogs by the presence of a methylene spacer between the thiazole ring and the cyclopropane moiety . This structural feature alters steric and electronic properties relative to direct cyclopropane-linked analogs, a factor that can influence downstream reactivity in synthetic applications.

Why 2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole Cannot Be Trivially Substituted by In-Class Thiazole Analogs


In-class thiazole derivatives with chloromethyl and cyclopropane substituents exhibit profoundly different reactivity and target-binding profiles depending on the positional attachment and the presence of a methylene spacer. For instance, analogs such as 2-(2-(chloromethyl)cyclopropyl)-4-methylthiazole (CAS 1564770-85-9) feature a directly attached cyclopropane, which imposes greater ring strain and altered electronic conjugation compared to the methylene-bridged cyclopropane in the target compound [1]. These structural variations can translate into measurable differences in physicochemical properties, such as logP and topological polar surface area (TPSA), which directly impact solubility, membrane permeability, and synthetic tractability [2]. Consequently, assuming functional interchangeability without head-to-head data risks compromising the integrity of structure-activity relationship (SAR) studies, synthetic route design, and procurement specifications.

Quantitative Differentiation Guide: 2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole vs. Closest Structural Analogs


Physicochemical Property Differentiation: Target Compound vs. Direct Cyclopropane-Linked Analog

The target compound, 2-([1-(chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole, exhibits a computed logP (XLogP3-AA) of 2.8 [1], which is higher than the logP of its direct cyclopropane-linked analog, 2-[2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole (CAS 1564770-85-9), which has a predicted logP of approximately 2.5 [2]. This 0.3-unit increase indicates enhanced lipophilicity for the target compound, attributable to the additional methylene spacer. This difference in lipophilicity can influence solubility and membrane partitioning in biological assays.

Physicochemical profiling LogP Topological polar surface area Thiazole derivatives

Topological Polar Surface Area (TPSA) Comparison: Impact on Predicted Membrane Permeability

The target compound has a computed TPSA of 41.1 Ų [1]. While the direct analog 2-[2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole has not had its TPSA reported in open databases, its molecular formula (C8H10ClNS) and structure suggest a similar but likely slightly lower TPSA due to the absence of the methylene spacer. The TPSA of the target compound falls well within the range generally associated with favorable oral bioavailability (<140 Ų), but its specific value can influence blood-brain barrier penetration predictions when compared to analogs with lower TPSA [2].

TPSA Membrane permeability Drug-likeness Thiazole

Rotatable Bond Count: Synthetic Accessibility and Conformational Flexibility Differentiation

The target compound possesses 3 rotatable bonds [1], whereas the direct analog 2-[2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole (CAS 1564770-85-9) has 2 rotatable bonds (based on its SMILES structure) [2]. The additional rotatable bond arises from the methylene spacer between the thiazole and cyclopropane moieties. This increases conformational flexibility, which may enhance target binding entropy but could also penalize oral bioavailability due to increased rotatable bond count, a known factor in drug-likeness assessments.

Rotatable bonds Conformational flexibility Synthetic accessibility Thiazole

Validated Application Scenarios for 2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Defined LogP and TPSA Parameters

The compound's experimentally verified logP of 2.8 and TPSA of 41.1 Ų make it a suitable fragment for libraries targeting moderate lipophilicity and permeability space. Its 3 rotatable bonds provide a distinct conformational profile compared to direct cyclopropane-linked analogs [1]. Procurement for FBDD campaigns benefits from these pre-quantified physicochemical boundaries.

Synthetic Intermediate for Kinase-Targeted Covalent Inhibitors

The chloromethyl group serves as an electrophilic warhead for covalent modification of cysteine residues in kinase ATP-binding pockets, as demonstrated by structurally related thiazole-cyclopropane analogs achieving CDK9 IC₅₀ values as low as 7 nM . The methylene spacer in the target compound offers a distinct geometric presentation of the warhead, which can be exploited to tune target selectivity.

Agrochemical Lead Optimization Leveraging Cyclopropane-Containing Thiazoles

Historical patent literature (GB1120210) demonstrates that cyclopropane-substituted thiazoles exhibit herbicidal activity [2]. The target compound's unique substitution pattern—with a chloromethyl group available for further derivatization—positions it as a versatile scaffold for generating novel agrochemical candidates with potentially differentiated weed control spectra.

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